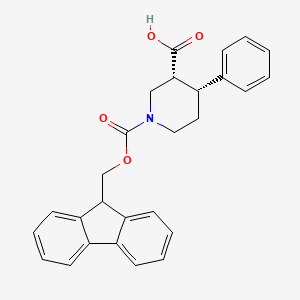

Fmoc-cis-DL-4-phenylpiperidine-3-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Fmoc-cis-DL-4-phenylpiperidine-3-carboxylic acid is a useful research compound. Its molecular formula is C27H25NO4 and its molecular weight is 427.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

Fmoc-cis-DL-4-phenylpiperidine-3-carboxylic acid (Fmoc-cis-DL-4-PPCA) is a compound of interest in medicinal chemistry due to its structural characteristics and potential biological activities. This article delves into the biological activity of Fmoc-cis-DL-4-PPCA, exploring its mechanisms, effects, and applications based on available research findings.

Chemical Structure and Properties

Fmoc-cis-DL-4-PPCA belongs to the class of piperidine derivatives, which are known for their diverse pharmacological properties. The Fmoc (fluorenylmethyloxycarbonyl) group serves as a protective group in peptide synthesis, enhancing the compound's utility in drug development.

Research indicates that piperidine derivatives, including Fmoc-cis-DL-4-PPCA, interact with various biological targets:

- Receptor Modulation : Piperidine compounds can act on multiple receptors, including neurotransmitter receptors and ion channels. For instance, studies have shown that piperidine derivatives can modulate GABAergic and dopaminergic systems, which are crucial in treating neurological disorders .

- Enzyme Inhibition : Fmoc-cis-DL-4-PPCA may inhibit specific enzymes involved in metabolic pathways. This inhibition can lead to altered pharmacokinetics of co-administered drugs, enhancing therapeutic efficacy or reducing toxicity .

- Antimicrobial Activity : Some studies suggest that piperidine derivatives exhibit antimicrobial properties, making them candidates for developing new antibiotics .

Biological Activity Spectrum

The biological activity spectrum of Fmoc-cis-DL-4-PPCA has been evaluated using in silico methods, which predict the potential interactions with various biological targets. The findings indicate a wide range of possible activities:

| Biological Activity | Target | Potential Applications |

|---|---|---|

| Antimicrobial | Bacterial cell membranes | Treatment of bacterial infections |

| Analgesic | Pain receptors | Pain management |

| Antidepressant | Serotonin receptors | Treatment of depression |

| Anticancer | Tumor growth pathways | Cancer therapy |

| Neuroprotective | Neurotransmitter systems | Treatment of neurodegenerative diseases |

Case Study 1: Neuroprotective Effects

A study published in 2022 evaluated the neuroprotective effects of piperidine derivatives in a mouse model of Alzheimer's disease. The results indicated that compounds similar to Fmoc-cis-DL-4-PPCA significantly improved cognitive function and reduced amyloid-beta plaque formation . This suggests potential applications in treating neurodegenerative conditions.

Case Study 2: Antimicrobial Efficacy

In a recent study assessing the antimicrobial efficacy of various piperidine derivatives, Fmoc-cis-DL-4-PPCA demonstrated significant activity against Gram-positive bacteria. The minimum inhibitory concentration (MIC) was found to be lower than that of conventional antibiotics, indicating its potential as a lead compound for antibiotic development .

Analyse Chemischer Reaktionen

Deprotection of the Fmoc Group

The Fmoc (fluorenylmethyloxycarbonyl) group is selectively removed under basic conditions to expose the free amine for subsequent peptide coupling.

Mechanism:

The Fmoc group undergoes β-elimination in the presence of piperidine, releasing the amine for downstream reactions. This method is critical for iterative solid-phase peptide synthesis (SPPS) workflows .

Peptide Bond Formation

The carboxylic acid moiety participates in amide bond formation via activation reagents.

Example Reaction: Fmoc cis DL 4 phenylpiperidine 3 carboxylic acidHATU DIPEAPeptide intermediate

Enzymatic Modifications

The piperidine ring undergoes stereoselective hydroxylation catalyzed by enzymes like BBOX (butyrobetaine hydroxylase).

| Enzyme | Substrate Specificity | Product | Stereochemistry | Source |

|---|---|---|---|---|

| BBOX | Preferential conversion of cis-isomer | (3R)-hydroxy-(4S)-N,N-dimethyl analog | Axial C3=H and C4=H bonds |

Key Finding:

The cis-configuration of the piperidine ring enhances enzymatic recognition, enabling selective functionalization for drug metabolite studies .

Functionalization of the Piperidine Ring

The phenyl and carboxylic acid groups allow further derivatization:

-

Esterification:

Reaction with alcohols (e.g., methanol) under acidic conditions yields methyl esters for solubility optimization . R COOH+CH3OHH+R COOCH3 -

Reductive Amination:

The free amine (post-Fmoc removal) reacts with ketones or aldehydes in the presence of NaBH<sub>3</sub>CN to form secondary amines .

Stability Under Synthetic Conditions

Eigenschaften

IUPAC Name |

(3R,4R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H25NO4/c29-26(30)24-16-28(15-14-19(24)18-8-2-1-3-9-18)27(31)32-17-25-22-12-6-4-10-20(22)21-11-5-7-13-23(21)25/h1-13,19,24-25H,14-17H2,(H,29,30)/t19-,24-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYQJCYXNLDUARS-CYFREDJKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(C1C2=CC=CC=C2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@@H]([C@@H]1C2=CC=CC=C2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H25NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.